molecular formula C12H10BrN B3115910 5-(Bromomethyl)-2-phenylpyridine CAS No. 212573-56-3

5-(Bromomethyl)-2-phenylpyridine

Cat. No. B3115910
CAS RN: 212573-56-3
M. Wt: 248.12 g/mol
InChI Key: OBPPYQHLDNZSBT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenylpyridine, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. BMPP is a heterocyclic compound that contains both a pyridine and a phenyl ring. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Synthesis and Catalytic Properties

5-(Bromomethyl)-2-phenylpyridine serves as a key intermediate in the synthesis of various polydentate ligands and catalysts. For instance, it is used in the preparation of polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. These ligands have applications in forming flexible and multifunctionalized bipyridine ligands, useful in complexation reactions (Charbonnière, Weibel, & Ziessel, 2002). Additionally, N-substituted-2-aminomethyl-6-phenylpyridines, prepared from similar bromopyridine compounds, are used to synthesize CNN pincer palladium(II) and ruthenium(II) complexes. These complexes exhibit significant catalytic activity in various chemical reactions (Wang et al., 2011).

Chemosensors for Heavy Metal Ions

This compound is also integral in the development of fluorescent chemosensors for heavy metal ions. For example, reactions involving derivatives of 5-(Bromomethyl)-2-phenylpyridine with certain macrocycles have resulted in the creation of metallo receptors that can sense heavy metals like Hg2+, Cu2+, Cd2+, and Pb2+ (Padilla-Tosta et al., 2001).

Applications in Organometallic Chemistry

In organometallic chemistry, this bromopyridine is used in synthesizing complexes with potential applications in anticancer therapy. The organometallic half-sandwich iridium complexes, containing components like 2,2'-bipyridine, have been studied for their potential in treating cancers (Liu et al., 2011).

Development of Polymers

It plays a role in the development of polymers with metal-binding units. Bipyridine and terpyridine containing polyoxazolines, synthesized using bromomethyl-functionalized 2,2'-bipyridines, are examples of such polymers. These polymers have potential applications in creating new supramolecular materials (Schubert, Nuyken, & Hochwimmer, 2000).

properties

IUPAC Name

5-(bromomethyl)-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPPYQHLDNZSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-phenylpyridine

Synthesis routes and methods

Procedure details

Synthesized using compound 61b (760 mg, 4.49 mmol), NBS (878 mg, 4.93 mmol) and DBPO (54 mg, 0.23 mmol) in carbon tetrachloride according to Method A. Crude product was purified by flash chromatography on silica-gel using hexane/ethyl acetate (8:1) as eluent. White solid. Yield: 297 mg, 73%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=4.54 (s, 2H), 7.42-7.53 (m, 3H), 7.71-7.77 (m, 1H), 7.80-7.85 (m, 1H), 7.98-8.04 (m, 2H), 8.72-8.76 (m, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=29.7, 120.6, 127.0, 128.4, 128.8, 130.1, 137.6, 138.5, 149.6, 157.36; (ESI): m/z=249.66 [M+H]+.
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
878 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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